4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one

Lipophilicity Drug-likeness Medicinal chemistry

4-Amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one (CAS 1094511-72-4) is a synthetic pyrazolone derivative with the molecular formula C₁₃H₁₇N₃O and a molecular weight of 231.29 g/mol. The compound features a 4-amino-1,5-dimethylpyrazol-3-one core substituted at the N-2 position with a 2,5-dimethylphenyl group.

Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
CAS No. 1094511-72-4
Cat. No. B1523124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one
CAS1094511-72-4
Molecular FormulaC13H17N3O
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)N2C(=O)C(=C(N2C)C)N
InChIInChI=1S/C13H17N3O/c1-8-5-6-9(2)11(7-8)16-13(17)12(14)10(3)15(16)4/h5-7H,14H2,1-4H3
InChIKeyUNWSROYCSUMABT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Research-Grade 4-Amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one (CAS 1094511-72-4) – Structural Identity & Core Properties for Scientific Procurement


4-Amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one (CAS 1094511-72-4) is a synthetic pyrazolone derivative with the molecular formula C₁₃H₁₇N₃O and a molecular weight of 231.29 g/mol. The compound features a 4-amino-1,5-dimethylpyrazol-3-one core substituted at the N-2 position with a 2,5-dimethylphenyl group . It belongs to the 4-aminoantipyrine structural class but incorporates a sterically and electronically distinct aryl substitution pattern. Commercially available at ≥95% purity from multiple vendors, it is supplied exclusively as a non-human research chemical (not for therapeutic or veterinary use) and serves as a versatile small-molecule scaffold for medicinal chemistry, materials science, and coordination chemistry applications .

Why 4-Amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one Cannot Be Replaced by Unsubstituted Phenyl Analogs in Experimental Workflows


Compounds within the 4-aminoantipyrine family cannot be freely substituted because the N-2 aryl substituent fundamentally governs lipophilicity, metabolic stability, and target-binding orientation. The target compound's 2,5-dimethylphenyl group confers a calculated logP (clogP) of 2.16 [1], which is approximately 2.4 log units higher than the experimental logP of –0.26 for the comparator 4-aminoantipyrine (2-phenyl analog) and ~1.8 log units higher than the antipyrine logP of 0.38 [2]. This lipophilicity shift alters membrane permeability, protein binding, and compound partitioning in assay media. Additionally, the di-ortho-substitution pattern introduces steric hindrance that can redirect metabolic pathways at the N-2 position and modify coordination geometry in metal complexation applications. Blind substitution with unsubstituted phenyl analogs therefore risks invalidating structure-activity relationship (SAR) conclusions and compromising experimental reproducibility.

Quantitative Differentiation of 4-Amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one from Closest Pyrazolone Analogs


Predicted Lipophilicity (clogP): 2,5-Dimethylphenyl Analog vs. 4-Aminoantipyrine

The predicted lipophilicity (clogP) of 4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one is 2.16, computed from the ECBD database [1]. In contrast, the closest phenyl-substituted analog, 4-aminoantipyrine (4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one), has an experimentally estimated logP of –0.257 . This represents a logP increase of approximately 2.4 units, translating to a predicted ~250-fold increase in octanol/water partition coefficient.

Lipophilicity Drug-likeness Medicinal chemistry

Structural Substitution Pattern: Di-Ortho-Methyl vs. Unsubstituted Phenyl Ring

The target compound carries a 2,5-dimethyl substitution on the N2-phenyl ring, introducing two methyl groups that are absent in the comparator 4-aminoantipyrine, which bears an unsubstituted phenyl ring . The 2-methyl group specifically occupies the ortho position adjacent to the pyrazolone N2–phenyl bond, creating steric hindrance that is absent in the comparator. This steric feature can restrict rotational freedom, alter metabolic oxidation at the ortho position, and influence π-stacking interactions in target-binding pockets .

Steric effects Metabolic stability SAR

Predicted Topological Polar Surface Area (TPSA): Reduced vs. 4-Aminoantipyrine

The predicted TPSA of the target compound is 39.08 Ų [1]. This is lower than the reported TPSA of 4-aminoantipyrine (52.95 Ų) , representing a reduction of approximately 13.9 Ų. Since TPSA values below 60 Ų generally correlate with good intestinal absorption and values below 140 Ų with good oral bioavailability, both compounds fall within favorable ranges, but the target compound's lower TPSA predicts improved passive membrane permeation relative to the comparator.

Membrane permeability Oral bioavailability TPSA

Predicted Van der Waals Volume and Rotatable Bond Count: Differentiating from 4-Aminoantipyrine for Library Design

The target compound has 3 rotatable bonds and a molecular weight of 231.30 Da [1]. The comparator 4-aminoantipyrine has a molecular weight of 203.24 Da. The difference of ~28 Da corresponds exactly to the two additional methyl groups on the phenyl ring. The target compound occupies a region of chemical space distinct from the comparator pair: it remains within the fragment-like boundaries (MW < 300) but with higher lipophilicity and steric bulk, making it complementary to the unsubstituted analog in diversity-oriented synthetic campaigns .

Library design Molecular diversity Fragment-like properties

Scenario-Specific Application Domains for 4-Amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one (CAS 1094511-72-4)


Medicinal Chemistry: CNS-Penetrant Lead Optimization Libraries

With a predicted clogP of 2.16 and TPSA of 39.08 Ų [1], this compound is positioned for inclusion in CNS-focused screening libraries where oral bioavailability and blood–brain barrier penetration are prioritized. Its higher lipophilicity, compared to the 4-aminoantipyrine scaffold (logP –0.26) , makes it suitable for designing analogs targeting intracellular or CNS-resident enzymes where membrane permeability is rate-limiting.

Synthetic Chemistry: Sterically Differentiated Scaffold for Parallel Synthesis

The 2,5-dimethylphenyl substitution pattern introduces steric bulk at the ortho position of the N2-aryl ring absent in 4-aminoantipyrine . This steric differentiation enables systematic exploration of substitution effects on reaction yields, regioselectivity, and product diversity in parallel library synthesis, complementing unsubstituted phenyl scaffolds .

Coordination Chemistry: Lipophilic Metal Complexation Ligand

The 4-amino group serves as a strong coordination site for transition metals, analogous to 4-aminoantipyrine-based metal complexes. The increased lipophilicity of the target compound (clogP 2.16 vs. –0.26) offers different solubility and partitioning characteristics for metal complexes used in catalysis, extraction, or bioinorganic studies, particularly in non-aqueous or biphasic systems [2].

Computational Chemistry: Property Space Validation in QSAR Models

The target compound provides an ideal test case for QSAR model validation, occupying a distinct region of property space (MW 231 Da, clogP 2.16, TPSA 39 Ų) relative to the well-characterized 4-aminoantipyrine (MW 203 Da, logP –0.26, TPSA 53 Ų). Its use in benchmarking computational predictions of lipophilicity, solubility, and metabolic stability can improve model accuracy for substituted aryl-pyrazolone series [3].

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